molecular formula C8H6ClNO B13005481 4-(Chloromethyl)benzo[d]oxazole

4-(Chloromethyl)benzo[d]oxazole

Cat. No.: B13005481
M. Wt: 167.59 g/mol
InChI Key: MOMNEVLZRPDBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloromethyl group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)benzo[d]oxazole is unique due to the presence of the chloromethyl group, which enhances its reactivity and makes it a versatile intermediate in chemical synthesis. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance .

Biological Activity

4-(Chloromethyl)benzo[d]oxazole, also known as 2-Chloro-4-(chloromethyl)benzo[d]oxazole, is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}ClN2_2O, with a molecular weight of approximately 233.49 g/mol. The structure consists of a benzene ring fused to an oxazole ring, with a chloromethyl group attached to the benzene moiety. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using the tube dilution technique. The results demonstrated that this compound effectively inhibited bacterial growth, particularly against E. coli and S. aureus.

Bacterial StrainMIC (µM)
Bacillus subtilis15
Escherichia coli20
Pseudomonas aeruginosa17

The mechanism of action involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The compound's efficacy was compared to standard antifungal agents like fluconazole, revealing promising results that warrant further investigation into its potential as an antifungal treatment .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies, particularly against human colorectal carcinoma cells (HCT116). The Sulforhodamine B (SRB) assay was utilized to determine the compound's cytotoxicity, yielding an IC50_{50} value of approximately 24.5 µM, which is comparable to that of standard chemotherapeutics like 5-fluorouracil (IC50_{50}=29.2 µM) .

The proposed mechanism involves inducing apoptosis in cancer cells by disrupting critical cellular pathways that regulate cell growth and survival. Specifically, it has been shown to interfere with the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and resistance to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that the presence of electron-withdrawing groups enhances antibacterial and anticancer activities. For instance, compounds with additional halogen substitutions or functional groups at specific positions on the oxazole ring have demonstrated improved efficacy against various biological targets .

Case Studies

  • Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity when modified with methoxy groups. These modifications improved interactions with bacterial enzymes and increased lipophilicity, leading to better bioavailability .
  • Anticancer Potential : A comparative study involving several benzoxazole derivatives revealed that those containing additional hydroxyl or methoxy groups showed significantly higher cytotoxicity against HCT116 cells. This suggests that strategic modifications can lead to more potent anticancer agents .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2

InChI Key

MOMNEVLZRPDBQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.